molecular formula C20H24ClN5O B4464086 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B4464086
M. Wt: 385.9 g/mol
InChI Key: UDGOGMZFQUDPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine, commonly known as CMPD-1, is a small molecule that has been widely used in scientific research applications. It is a potent and selective inhibitor of the protein kinase CK2, which plays an important role in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CMPD-1 inhibits CK2 activity by binding to the ATP-binding site of the kinase domain, thereby blocking the access of ATP to the active site. This leads to a decrease in CK2-mediated phosphorylation of its substrates, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
CMPD-1 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of the pro-apoptotic protein Bad. CMPD-1 has also been shown to inhibit the Wnt signaling pathway by blocking CK2-mediated phosphorylation of β-catenin, a key component of the pathway. In addition, CMPD-1 has been shown to inhibit the proliferation of various cancer cell lines, and to sensitize them to chemotherapy.

Advantages and Limitations for Lab Experiments

CMPD-1 has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which allows for specific targeting of this kinase. It has also been shown to have low toxicity in vitro and in vivo, which makes it a suitable tool for studying the role of CK2 in various cellular processes. However, CMPD-1 has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experimental settings. In addition, its potency and selectivity can vary depending on the experimental conditions, which can affect the interpretation of the results.

Future Directions

There are several future directions for research on CMPD-1. One area of interest is the role of CK2 in the regulation of autophagy, a cellular process that plays a key role in maintaining cellular homeostasis. Another area of interest is the development of more potent and selective CK2 inhibitors based on the structure of CMPD-1. Finally, the use of CMPD-1 in combination with other drugs for the treatment of cancer is an area of active research.

Scientific Research Applications

CMPD-1 has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells. CMPD-1 has also been used to investigate the role of CK2 in the regulation of the Wnt signaling pathway, which is involved in embryonic development and cancer.

properties

IUPAC Name

(3-chlorophenyl)-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c1-15-22-18(24-7-2-3-8-24)14-19(23-15)25-9-11-26(12-10-25)20(27)16-5-4-6-17(21)13-16/h4-6,13-14H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGOGMZFQUDPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine
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4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine
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4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine
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4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine
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4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine
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4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

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